

pazopanib drug interactions UGT1A1 OATP1B1

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Compound Focus: Pazopanib

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Pazopanib's Interaction with UGT1A1

Pazopanib inhibits the UGT1A1 enzyme, which can lead to two primary clinical consequences: altered drug exposure and hyperbilirubinemia.

Mechanism and Quantitative Assessment Pazopanib non-competitively inhibits UGT1A1-mediated glucuronidation. This mechanism is significant in the metabolism of drugs like irinotecan. The active metabolite of irinotecan, SN-38, is detoxified via glucuronidation by UGT1A1. Inhibition of this pathway by **pazopanib** increases systemic exposure to SN-38, explaining the observed drug-drug interaction (DDI) in clinical studies [1].

The table below summarizes key quantitative findings from in vitro studies:

Parameter	Value in Human Liver Microsomes (HLMs)	Value in Recombinant Human UGT1A1	Clinical/Experimental Relevance
Inhibition Constant ($K_{i,u}$)	$1.6 \pm 0.05 \mu\text{M}$ [1]	$0.69 \pm 0.02 \mu\text{M}$ [1]	Predicts the magnitude of DDI; values are within clinically achievable plasma concentrations.
Inhibition Type	Non-competitive [1]	Non-competitive [1]	Suggests pazopanib binds to a site other than the active site of UGT1A1.

Parameter	Value in Human Liver Microsomes (HLMs)	Value in Recombinant Human UGT1A1	Clinical/Experimental Relevance
IC ₅₀ (for UGT1A1)	N/A	~17.8 μM (calculated from [2])	Half-maximal inhibitory concentration observed in vitro.

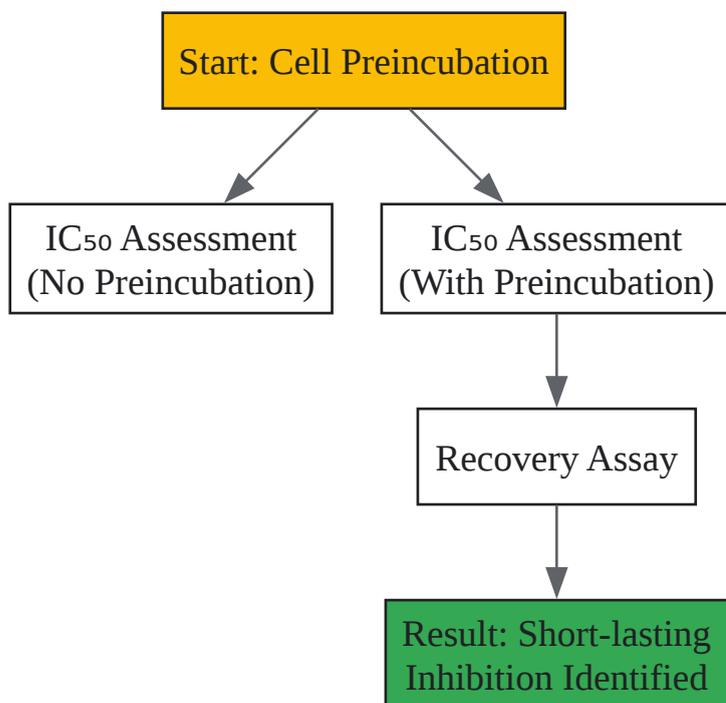
Clinical and Pharmacogenetic Impact The inhibition of UGT1A1 also underlies **pazopanib**'s association with hyperbilirubinemia, particularly in patients with **Gilbert's Syndrome** (UGT1A1*28 polymorphism) [2] [3]. These individuals already have reduced UGT1A1 activity, and **pazopanib** exacerbates this, leading to elevated bilirubin levels [4] [2] [3].

This hyperbilirubinemia is often an isolated finding and may be a benign, predictable effect rather than indicative of significant liver injury. Evidence suggests that with appropriate monitoring and dose modification, patients with UGT1A1 polymorphisms can safely continue **pazopanib** and achieve positive clinical outcomes [4].

Pazopanib's Interaction with OATP1B1

Pazopanib's relationship with OATP1B1 is dual in nature: it is a substrate for hepatic uptake and also an inhibitor of the transporter.

Pazopanib as an OATP1B1 Inhibitor In vitro data confirms **pazopanib** inhibits OATP1B1, but its inhibitory potential is considered low and short-lasting [5]. The clinical risk for OATP1B1-mediated DDIs is predicted to be low based on the calculated R value of **1.09** [5]. The following diagram illustrates the experimental workflow for characterizing this transient inhibition:



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Pazopanib as an OATP1B1 Substrate Recent systematic screening using a competitive counterflow (CCF) assay identified **pazopanib** as a putative substrate of OATP1B1 [6]. This hepatic uptake is toxicologically relevant, as evidenced by **reduced liver-to-plasma ratios and diminished hepatotoxicity** in mice deficient in the orthologous OATP transporters [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

1. Protocol for UGT1A1 Inhibition Assay [1]

- **System Used:** Human liver microsomes (HLMs) and recombinant human UGT1A1.
- **Key Steps:**
 - **Pre-incubation:** Enzyme source is pre-incubated with alamethicin (a pore-forming agent) and the probe substrate (e.g., 7-hydroxy-4-trifluoromethylcoumarin, HFC) alongside a range of **pazopanib** concentrations (e.g., 0-250 μ M) for 5 minutes at 37°C [2].
 - **Reaction Initiation:** The cofactor UDPGA is added to start the glucuronidation reaction.

- **Reaction Termination:** The reaction is stopped after a set time (e.g., 10 minutes) with acetonitrile/acetic acid.
- **Analysis:** Metabolite formation is quantified using HPLC-UV, and IC_{50}/K_i values are determined.

2. Protocol for OATP1B1 Substrate Identification (Competitive Counterflow) [6]

- **System Used:** HEK293 cells stably overexpressing OATP1B1.
- **Key Steps:**
 - **Loading:** Cells are loaded with a high concentration of unlabeled substrate to "fill" the transporter.
 - **Counterflow Initiation:** The medium is replaced with a solution containing a radiolabeled probe substrate (3H -estradiol-17 β -glucuronide) and the TKI of interest (e.g., **pazopanib**).
 - **Efflux Measurement:** The intracellular accumulation of the radiolabeled probe is measured. A putative substrate (like **pazopanib**) will compete from the outside, stimulating the efflux of the preloaded compound and resulting in lower intracellular radioactivity.
 - **Validation:** Hits are validated using orthogonal methods, such as assessing the activity of a **pazopanib** target (VEGFR2) in OATP1B1-overexpressing cells.

3. Protocol for OATP1B1 Inhibition & Preincubation Dependence [5]

- **System Used:** HEK293/OATP1B1 cells.
- **Key Steps:**
 - **Preincubation Arm:** Cells are preincubated with **pazopanib** or control inhibitor (e.g., cyclosporine A) before adding the probe substrate (3H -estrone-3-sulfate or 3H -estradiol-17 β -glucuronide).
 - **No-Preincubation Arm:** **Pazopanib** and probe substrate are co-incubated without a preincubation step.
 - **Uptake Measurement:** Initial uptake rates of the probe substrate are measured in both arms.
 - **Recovery Assay:** After preincubation with the inhibitor, cells are washed, and OATP1B1 activity is measured at various time points to assess the recovery kinetics of transport function.

Clinical and Regulatory Implications

The interactions of **pazopanib** with UGT1A1 and OATP1B1 have direct implications for patient management and drug development.

- **UGT1A1 and Hyperbilirubinemia Management:** Isolated hyperbilirubinemia may not always require discontinuation. Consider UGT1A1 genotyping to determine if the finding is a benign manifestation of

Gilbert's Syndrome [4] [2] [3]. Clinical guidelines suggest that for patients with *only* elevated ALT, therapy can continue with weekly monitoring. However, for concurrent ALT >3x ULN and bilirubin >2x ULN, **pazopanib** should be permanently discontinued, unless Gilbert's Syndrome is confirmed [7].

- **UGT1A1 and Drug-Drug Interactions:** Concomitant use of **pazopanib** with irinotecan is expected to increase exposure to the active metabolite SN-38, necessitating caution [1].
- **OATP1B1 and DDI Risk Assessment:** Although **pazopanib** inhibits OATP1B1 in vitro, its transient nature and low R-value suggest a low risk for clinically significant OATP1B1-mediated DDIs [5]. However, its role as a substrate indicates hepatic OATP1B1 function may influence its own pharmacokinetics and hepatotoxicity profile [6].
- **Regulatory Considerations:** Regulatory agencies (FDA, EMA) recommend in vitro testing of new drug entities for OATP1B1/1B3 inhibition. The experimental approaches detailed here, including the use of transfected cell systems and preincubation designs, align with these guidances [8] [5].

Conclusion

In summary, **pazopanib**'s interaction profile is a critical component of its safety and efficacy. The strong, pharmacogenetically influenced inhibition of UGT1A1 requires careful clinical management, while its dual role with OATP1B1 presents a more nuanced, low-risk DDI profile but a potentially important mechanism for its own hepatic disposition and toxicity.

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